N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-2-22-20(28)14-7-9-26(10-8-14)17-11-19(24-13-23-17)29-12-18(27)25-16-6-4-3-5-15(16)21/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,22,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFIWMQKHJWKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide, hereafter referred to as compound 1, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrimidine core, a piperidine ring, and a fluorophenyl group, which contribute to its biological activities. This article explores the biological activity of compound 1, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN6O3S |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | N-ethyl-1-[6-[2-(3-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
| InChI Key | QVXMRZDMOYHOIA-UHFFFAOYSA-N |
Compound 1 exhibits biological activity through its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors, which can affect multiple signaling pathways. The presence of the pyrimidine moiety is particularly significant as pyrimidines are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrimidine structures. For instance, derivatives similar to compound 1 have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance antibacterial potency .
Anticancer Activity
Compounds with similar structural features have shown promise in cancer therapy. The mechanism by which these compounds exert their anticancer effects often involves the inhibition of DNA synthesis or interference with cell cycle progression. For example, certain pyrimidine derivatives have been reported to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways .
Other Biological Activities
In addition to antimicrobial and anticancer properties, pyrimidine derivatives have been associated with various other biological activities, including anti-inflammatory, analgesic, and antiviral effects. This broad spectrum of activity makes compound 1 a candidate for further research in therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyrimidine derivatives for their antibacterial activity against E. coli and S. aureus. Compound 1 showed significant inhibition at concentrations lower than those required for standard antibiotics .
- Anticancer Potential : In vitro studies demonstrated that compound 1 could inhibit the growth of HeLa cells with an IC50 value comparable to established chemotherapeutic agents. The exact mechanism appears to involve apoptosis induction through mitochondrial pathways .
Scientific Research Applications
N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide has shown potential in several biological applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, it may inhibit key enzymes or receptors that are crucial for tumor growth.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death.
- Enzyme Inhibition : Research suggests that this compound may inhibit certain enzymes associated with metabolic pathways in cancer and infectious diseases, thereby providing a therapeutic avenue for drug development.
Case Studies
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that N-ethyl-1-(6-((2-(2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide exhibited significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
- Antimicrobial Evaluation :
Preparation Methods
Preparation of 6-Mercaptopyrimidin-4-amine
The pyrimidine ring is constructed via cyclocondensation of thiourea with β-diketones or α,β-unsaturated ketones. For example, 4-amino-6-chloropyrimidine is treated with thiourea in ethanol under reflux to yield 4-amino-6-mercaptopyrimidine .
Reaction conditions :
- Solvent: Ethanol/water (3:1).
- Temperature: 80°C, 6 hours.
- Workup: Neutralization with HCl, filtration, and recrystallization from methanol.
Functionalization with Piperidine-4-Carboxamide
The piperidine subunit is introduced via nucleophilic aromatic substitution (SNAr). 4-Amino-6-mercaptopyrimidine reacts with N-ethyl-piperidine-4-carbonyl chloride in dimethylformamide (DMF) with triethylamine as a base.
Key parameters :
- Molar ratio: 1:1.2 (pyrimidine:acyl chloride).
- Temperature: 0°C to room temperature, 12 hours.
- Yield: ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of 2-((2-Fluorophenyl)amino)-2-oxoethyl Chloride
Chloroacetylation of 2-Fluoroaniline
2-Fluoroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under inert conditions.
Procedure :
- Add chloroacetyl chloride (1.2 equiv) dropwise to a stirred solution of 2-fluoroaniline (1 equiv) and pyridine (1.5 equiv) in DCM.
- Stir at 0°C for 2 hours, then at room temperature for 12 hours.
- Quench with water, extract with DCM, dry (Na2SO4), and concentrate.
Product : N-(2-fluorophenyl)-2-chloroacetamide (85% yield).
Thioether Coupling Reaction
Formation of the Thioether Linkage
The pyrimidine-thiol intermediate undergoes nucleophilic displacement with N-(2-fluorophenyl)-2-chloroacetamide in the presence of a base.
Optimized conditions :
- Base: Potassium carbonate (2.5 equiv).
- Solvent: DMF, 60°C, 8 hours.
- Workup: Dilution with ice water, extraction with ethyl acetate, and purification via flash chromatography.
Yield : ~75–80%.
Final Amidation and Purification
Coupling with N-Ethylpiperidine-4-Carboxylic Acid
The piperidine-4-carboxamide group is introduced via EDCI/HOBt-mediated coupling between the primary amine of the pyrimidine intermediate and N-ethylpiperidine-4-carboxylic acid .
Reaction specifics :
- Coupling agents: EDCI (1.2 equiv), HOBt (1.1 equiv).
- Solvent: DCM, room temperature, 24 hours.
- Purification: Preparative HPLC (C18 column, acetonitrile/water gradient).
Purity : >98% (HPLC).
Data Tables
Table 1. Key Intermediates and Yields
| Intermediate | Synthesis Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Amino-6-mercaptopyrimidine | Cyclocondensation | 70 | 95 |
| N-(2-fluorophenyl)-2-chloroacetamide | Chloroacetylation | 85 | 97 |
| Pyrimidine-piperidine adduct | SNAr reaction | 68 | 96 |
| Final compound | Thioether coupling | 78 | 98 |
Table 2. Optimization of Thioether Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 8 | 78 |
| NaHCO3 | DMF | 60 | 12 | 65 |
| Et3N | THF | 40 | 24 | 50 |
Mechanistic Insights
- Thioether formation : The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide.
- Amide coupling : Carbodiimide-mediated activation facilitates nucleophilic acyl substitution, forming the stable piperidine carboxamide.
Challenges and Solutions
- Thiol oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Low solubility of intermediates : Use polar aprotic solvents (DMF, DMSO) with heating.
- Regioselectivity in pyrimidine functionalization : Electron-deficient pyrimidines favor substitution at the 4- and 6-positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
